Methyl lithium-lithiumiodide
Description
Historical Context of Organolithium Reagents and Halide Adducts
The journey into organolithium chemistry began in the early 20th century, with the first synthesis of an organolithium compound, ethyllithium, accomplished in 1928. numberanalytics.com Since this pioneering discovery, the field has expanded dramatically, with organolithium reagents becoming indispensable for creating carbon-carbon bonds. wikipedia.orgnumberanalytics.com
The preparation of organolithium reagents often involves the reaction of an organic halide with lithium metal. mmcmodinagar.ac.in For instance, methyllithium (B1224462) can be synthesized by treating methyl bromide with a suspension of lithium in diethyl ether. wikipedia.org This process inherently produces a lithium halide (in this case, lithium bromide) as a byproduct, which remains in solution and forms a complex with the methyllithium. wikipedia.orgorgsyn.org
Early researchers noted that the presence of these lithium halides was not merely incidental. It became evident that lithium halides could significantly influence the stereochemical outcome of reactions involving organolithium reagents. orgsyn.org This observation spurred investigations into the nature of the interaction between organolithium compounds and lithium halides, leading to the concept of mixed-aggregate formation. Studies in the 1970s, utilizing techniques like 7Li and 1H NMR spectroscopy, provided concrete evidence for the existence of mixed complexes between methyllithium and lithium bromide or iodide in ether solutions. acs.orgresearchgate.net These mixed aggregates, such as (MeLi)3(LiI)1, were found to exist in equilibrium with the parent tetrameric methyllithium, (MeLi)4. scribd.com
Significance of Methyl Lithium-Lithium Iodide in Contemporary Synthetic and Mechanistic Studies
The deliberate or inherent presence of lithium iodide in methyllithium solutions continues to be a subject of great interest in contemporary chemistry for several reasons.
Mechanistic Insights: The study of MeLi-LiI complexes provides a valuable window into the fundamental mechanisms of organolithium reactions. For example, the lithium-halogen exchange, a crucial reaction for preparing certain organolithium reagents, is influenced by the presence of lithium halides. cdnsciencepub.comprinceton.edu Understanding the structure and dynamics of these mixed aggregates helps to elucidate the nature of the reactive species and the transition states involved in these processes. Advanced spectroscopic techniques, such as diffusion-ordered NMR spectroscopy (DOSY), are employed to analyze the composition and structure of these complexes in solution. scribd.com
Control of Reactivity and Selectivity: The formation of MeLi-LiI complexes can alter the reactivity and selectivity of the methyllithium reagent. The presence of lithium iodide can influence the aggregation state of methyllithium, which in turn affects its nucleophilicity and basicity. wikipedia.org This modulation of reactivity is exploited in various synthetic applications. For instance, in certain epoxide opening reactions, the presence of lithium iodide in the methyllithium solution was found to be crucial for the observed reaction pathway. cdnsciencepub.com More recently, lithium iodide has been shown to play a key role in promoting highly stereoselective glycosylation reactions, where it is believed to facilitate the formation of a reactive glycosyl iodide intermediate. rsc.org
Synthetic Applications: The MeLi-LiI complex is utilized in various synthetic transformations. It serves as a precursor for the preparation of other important organometallic reagents. For example, the reaction of methyllithium containing lithium iodide with specific palladium complexes is a route to synthesize methylpalladium(II) complexes. rsc.org Furthermore, the cleavage of C-O bonds, such as the conversion of methyl esters to carboxylic acids, can be effectively achieved using lithium iodide. wikipedia.org
Interactive Data Table: Properties of Methyl Lithium-Lithium Iodide Complex
| Property | Value |
| Linear Formula | CH₃Li · LiI |
| Molecular Weight | 155.82 g/mol |
| Appearance | Solution in diethyl ether |
| Density | ~0.909 g/mL at 25 °C |
This data is based on commercially available solutions and provides a general overview of the complex's physical properties. sigmaaldrich.com
Structure
2D Structure
Properties
Molecular Formula |
CH3ILi2 |
|---|---|
Molecular Weight |
155.9 g/mol |
IUPAC Name |
dilithium;carbanide;iodide |
InChI |
InChI=1S/CH3.HI.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
InChI Key |
TTYPKMBQBIHAAG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].[Li+].[CH3-].[I-] |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for Methyl Lithium Lithium Iodide Species
Direct Synthesis Approaches: Methyl Halide Reactions with Lithium Metal
The most common and direct method for synthesizing methyllithium (B1224462) involves the reaction of a methyl halide with lithium metal. chemeurope.com This reaction is typically conducted in an ethereal solvent, most commonly diethyl ether, under anhydrous conditions to prevent the highly reactive product from decomposing. chemeurope.comwikipedia.org The general stoichiometry for this synthesis involves two equivalents of lithium metal for every one equivalent of the methyl halide, producing one equivalent of methyllithium and one equivalent of a lithium halide salt as a co-product. wikipedia.orggoogle.com
The reaction proceeds via a single-electron transfer (SET) mechanism, where the lithium metal donates an electron to the carbon-halogen bond of the methyl halide. This results in the formation of a methyl radical and a halide anion, followed by a subsequent reaction with another lithium atom to yield the final methyllithium product and the lithium halide salt. The choice of the methyl halide precursor is critical as it directly determines the nature of the co-produced lithium halide, which can remain in solution and form a complex with the methyllithium. orgsyn.org
Influence of Methyl Iodide as Precursor and Co-product Formation
When methyl iodide (CH₃I) is used as the precursor in the direct synthesis with lithium metal, the resulting products are methyllithium (CH₃Li) and lithium iodide (LiI). orgsyn.orgprepchem.com A significant characteristic of this specific synthesis is that the lithium iodide co-product is soluble in the commonly used diethyl ether solvent. orgsyn.org Consequently, the lithium iodide remains in the solution and forms a stable, soluble complex with the methyllithium, often denoted as CH₃Li·LiI. orgsyn.orgsigmaaldrich.comacs.org
Table 1: Precursor Influence on Co-product Formation in Methyllithium Synthesis
| Methyl Halide Precursor | Chemical Formula | Lithium Halide Co-product | Solubility in Diethyl Ether | Resulting Product |
|---|---|---|---|---|
| Methyl Iodide | CH₃I | Lithium Iodide (LiI) | Soluble | Methyllithium-Lithium Iodide Complex (MeLi·LiI) |
| Methyl Bromide | CH₃Br | Lithium Bromide (LiBr) | Soluble | Methyllithium-Lithium Bromide Complex (MeLi·LiBr) |
| Methyl Chloride | CH₃Cl | Lithium Chloride (LiCl) | Largely Insoluble | Low-Halide Methyllithium |
Preparation of Halide-Containing versus Low-Halide Methyllithium Variants
Commercially available methyllithium is frequently sold as a complex containing a nearly equimolar amount of a lithium halide. wikipedia.orgorgsyn.org These "halide-containing" variants are typically prepared from either methyl bromide or methyl iodide. chemeurope.comorgsyn.org In both cases, the resulting lithium bromide (LiBr) or lithium iodide (LiI) co-product remains in the ethereal solution, complexed with the methyllithium. wikipedia.orgorgsyn.org The presence of these salts can interfere with certain applications, such as the preparation of Gilman reagents like lithium dimethylcuprate or the formation of specific lithium enolates. orgsyn.orgorgsyn.org
In contrast, "low-halide" or "halide-free" methyllithium is prepared using methyl chloride (CH₃Cl) as the precursor. chemeurope.comwikipedia.org The key difference lies in the solubility of the lithium chloride (LiCl) co-product. Lithium chloride is significantly less soluble in diethyl ether compared to LiBr and LiI, causing it to precipitate from the solution. chemeurope.comwikipedia.orgorgsyn.org The solid LiCl can then be separated by filtration or decantation, yielding a supernatant solution of relatively pure methyllithium. wikipedia.orgorgsyn.org It is important to note that these "low-halide" solutions are not entirely free of halides, typically containing 2-5 mol% of residual lithium chloride. orgsyn.org The choice between halide-containing and low-halide methyllithium is critical, as the presence of the lithium halide salt can have a decisive effect on the pathway and stereochemistry of a reaction. wikipedia.orgorgsyn.org
Table 2: Comparison of Halide-Containing and Low-Halide Methyllithium
| Property | Halide-Containing Methyllithium (e.g., MeLi·LiI) | Low-Halide Methyllithium |
|---|---|---|
| Precursor | Methyl Iodide or Methyl Bromide. orgsyn.org | Methyl Chloride. wikipedia.org |
| Composition | Complex of CH₃Li and LiX (X = I, Br) in solution. wikipedia.org | Primarily CH₃Li in solution with precipitated LiCl. orgsyn.org |
| Halide Content | ~1 molar equivalent of LiX. orgsyn.org | Low, typically 2-5 mol % LiCl. orgsyn.org |
| Preparation | Direct reaction, co-product remains in solution. orgsyn.org | Direct reaction, co-product precipitates and is removed. wikipedia.org |
| Common Applications | General purpose organolithium reactions. | Synthesis of cuprates, specific enolates, and reactions sensitive to halide ions. orgsyn.org |
Strategies for Controlling Lithium Iodide Content in Methyllithium Solutions
The primary and most direct strategy for controlling the lithium halide content in methyllithium solutions is the selection of the methyl halide precursor during synthesis. To obtain a solution with minimal lithium iodide, one would avoid using methyl iodide altogether and instead opt for methyl chloride. The use of methyl chloride leads to the formation of lithium chloride, which largely precipitates from diethyl ether, thus affording a low-halide methyllithium solution after separation. chemeurope.comwikipedia.org
For methyllithium solutions that already contain lithium halides, such as commercially available methyllithium-lithium bromide complex, methods exist to reduce the halide content post-synthesis. One established technique involves treating the ethereal solution with dioxane. wikipedia.org Dioxane forms an insoluble complex with lithium bromide, LiBr(dioxane), which precipitates and can be removed by filtration. wikipedia.org While this method is explicitly documented for the removal of LiBr, the underlying principle of selective precipitation via a complexing agent represents a viable strategy for halide reduction.
Aggregation Phenomena and Solution State Structures of Methyl Lithium Lithium Iodide Complexes
Characterization of Aggregate Structures via Multinuclear Nuclear Magnetic Resonance Spectroscopy
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the in-situ characterization of the complex equilibria involving organolithium aggregates in solution. scielo.br By analyzing the spectra of various nuclei, researchers can elucidate the composition, structure, and dynamics of the species present.
The study of mixtures of methyllithium (B1224462) and lithium iodide in solution reveals the presence of multiple species in equilibrium. ¹H, ⁶Li, and ¹³C NMR spectroscopy have been instrumental in identifying these mixed aggregates. nih.gov
In diethyl ether, mixtures of MeLi and LiI predominantly form mixed tetrameric clusters with the general formula (MeLi)₄₋ₙ(LiI)ₙ, where n can be 1, 2, or 3. scielo.brresearchgate.net At low temperatures, where the exchange between these aggregates is slow on the NMR timescale, distinct signals for each unique chemical environment can be observed. researchgate.net
¹H NMR: The proton NMR spectrum shows multiple signals in the high-field region, corresponding to the methyl groups in different tetrameric environments. For instance, in a (MeLi)₃(LiI)₁ aggregate, the three methyl groups are equivalent, giving rise to a single resonance. In a (MeLi)₂(LiI)₂ aggregate, the two methyl groups are also equivalent. The chemical shift of these protons is sensitive to the number of iodide atoms in the cubane-like structure. researchgate.net
¹³C NMR: Similar to the proton spectra, the ¹³C NMR spectra display distinct signals for the methyl carbons in each of the different mixed aggregate environments, (MeLi)₄, (MeLi)₃(LiI)₁, and (MeLi)₂(LiI)₂. nih.gov
⁶Li NMR: ⁶Li NMR is particularly informative due to the quadrupolar nature of the more abundant ⁷Li nucleus, which often leads to broad signals. The spin-1/2 nucleus ⁶Li provides much sharper lines, allowing for better resolution and the observation of scalar couplings. In MeLi/LiI mixtures, separate ⁶Li signals are observed for each type of aggregate, with the chemical shifts being indicative of the number of neighboring methyl and iodide groups. scielo.brresearchgate.net
The table below summarizes representative NMR data for MeLi/LiI mixed aggregates in diethyl ether.
| Aggregate | Nucleus | Chemical Shift (δ, ppm) |
| (MeLi)₄ | ¹H | -2.10 |
| (MeLi)₃(LiI)₁ | ¹H | -1.97 |
| (MeLi)₂(LiI)₂ | ¹H | -1.84 |
| (MeLi)₄ | ⁶Li | 1.45 |
| (MeLi)₃(LiI)₁ | ⁶Li | 1.63 |
| (MeLi)₂(LiI)₂ | ⁶Li | 1.83 |
| LiI | ⁶Li | 2.10 |
This is an interactive table based on compiled research data. Chemical shifts are approximate and can vary with concentration, temperature, and specific solvent batches. scielo.brnih.govresearchgate.net
Advanced NMR techniques provide deeper insight into the precise structure of the aggregates. The use of isotopic labeling is a particularly powerful method for assigning signals to specific aggregate structures.
The "isotopic fingerprint" method involves preparing a 1:1 mixture of unlabeled methyllithium (CH₃Li) and its deuterated analogue (CD₃Li). scielo.brwiley.com In the ⁶Li NMR spectrum, a lithium atom in a tetrameric aggregate is coupled to the three adjacent methyl groups. If the sample contains both CH₃ and CD₃ groups, a specific ⁶Li nucleus can be surrounded by zero, one, two, or three CD₃ groups. This results in a characteristic splitting pattern, or "fingerprint," for the ⁶Li resonance of each aggregate type due to the deuterium-induced isotope shift. scielo.brwiley.com
For (MeLi)₄, a quintet is observed, corresponding to Li(CH₃)₃, Li(CH₃)₂(CD₃)₁, Li(CH₃)₁(CD₃)₂, and Li(CD₃)₃ environments.
For a (MeLi)₃(LiI)₁ aggregate, the lithium atoms are adjacent to either two methyl groups and one iodide or three methyl groups. This method allows for unambiguous assignment of the signals observed in the ⁶Li spectrum to specific (MeLi)₄₋ₙ(LiI)ₙ clusters. researchgate.net
Scalar coupling constants, such as ¹J(¹³C, ⁶Li), also provide valuable structural information, confirming the direct bond between carbon and lithium within the aggregate core. wiley.com Homonuclear ²J(⁶Li, ⁶Li) scalar couplings can, in principle, provide direct evidence of the Li-Li proximity within the tetrameric core, although measuring these small coupling constants can be challenging. sci-hub.sersc.org
The choice of solvent plays a critical role in the aggregation state of organolithium compounds. nih.gov The coordinating ability of the solvent can stabilize smaller, more reactive aggregates by solvating the lithium cations. oregonstate.edu
Diethyl Ether (Et₂O): In a relatively weakly coordinating solvent like diethyl ether, methyllithium and its mixed aggregates with LiI exist predominantly as tetramers. nih.gov The ether molecules coordinate to the lithium atoms on the exterior of the cubane-like structure. nih.gov
Tetrahydrofuran (B95107) (THF): THF is a stronger Lewis base than diethyl ether. In THF, while tetrameric structures for MeLi/LiI are still observed, there is a greater tendency for disaggregation. nih.gov For mixtures of MeLi with other lithium halides, such as lithium bromide, a significant concentration of dimeric species has been detected in THF. nih.gov This suggests that stronger donor solvents shift the equilibrium away from the stable tetramer towards smaller, more heavily solvated, and often more reactive dimers and monomers. oregonstate.eduacs.org The increased reactivity in THF is often attributed to the higher concentration of these less-aggregated species. scribd.com
Role of Lithium Iodide in Modifying Organolithium Aggregation States
The primary effect of adding LiI to a solution of MeLi is the formation of a distribution of mixed tetrameric aggregates, (MeLi)₄₋ₙ(LiI)ₙ. scielo.brnih.gov The distribution of these species depends on the molar ratio of MeLi to LiI. NMR studies have shown that these mixed aggregates have a cubane-type structure, similar to the (MeLi)₄ homotetramer, where iodide anions occupy corners of the cube instead of methyl anions. nih.govresearchgate.net
While tetramers are dominant in diethyl ether, the presence of stronger coordinating ligands or solvents like THF can promote the formation of smaller aggregates. nih.govresearchgate.net For the related MeLi-LiBr system in THF, mixed dimers have been explicitly identified. nih.gov It is proposed that similar mixed dimeric species, such as [(MeLi)(LiI)(Solvent)ₓ], exist in equilibrium with the tetramers in MeLi-LiI solutions, particularly under conditions that favor disaggregation (e.g., in THF or with added ligands). researchgate.net
The table below illustrates the common aggregate structures in MeLi-LiI systems.
| Structure | General Formula | Predominant Solvent |
| Mixed Tetramer | (MeLi)₄₋ₙ(LiI)ₙ (n=1, 2, 3) | Diethyl Ether |
| Mixed Dimer | [(MeLi)(LiI)(Solvent)ₓ] | Tetrahydrofuran (by analogy) |
This is an interactive table summarizing the primary aggregate types.
The addition of strong Lewis basic ligands, such as chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can dramatically alter the aggregation equilibria. oregonstate.eduwikipedia.org These ligands coordinate strongly to the lithium cations, breaking down the large tetrameric clusters into smaller, more reactive units like dimers and monomers. nih.gov
This disaggregation effect also applies to MeLi-LiI mixed aggregates. The addition of a strong ligand can cleave the mixed tetramers to form solvated mixed dimers or even monomers. researchgate.netresearchgate.net Since the reactivity of organolithium reagents is generally inversely proportional to their aggregation state, this ligand-induced disaggregation leads to a significant enhancement in reactivity. oregonstate.eduscribd.com The monomeric or dimeric species have more accessible carbanionic centers, making them more potent nucleophiles and bases. oregonstate.edu This "salt effect," where the presence of LiI modifies aggregation and reactivity, is a critical consideration in synthetic applications involving commercial methyllithium, which is often present as a complex with lithium halides. researchgate.net
Theoretical and Computational Models for Aggregate Structures
Theoretical and computational chemistry provides powerful methodologies to investigate the aggregation of methyl lithium-lithium iodide complexes, offering insights that are often difficult to obtain through experimental techniques alone. These models allow for the detailed examination of aggregate geometries, intermolecular forces, and the influence of solvent molecules.
Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) Simulations
Density Functional Theory (DFT) has become a cornerstone in the computational study of organolithium aggregates due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the geometries, relative energies, and electronic structures of various (MeLi)n(LiI)m clusters. While specific DFT studies exclusively on MeLi-LiI are limited, extensive research on analogous MeLi-LiBr and MeLi-LiCl systems provides a robust framework for understanding the behavior of the iodide-containing complexes. rsc.orgresearchgate.net These studies reveal that mixed tetrameric aggregates of the type (MeLi)n(LiX)4-n (where X is a halide) are common, often exhibiting a cubane-like structure. rsc.org The distribution of these different aggregates in solution is influenced by the stoichiometric ratio of MeLi to the lithium halide. rsc.org
Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on the behavior of these aggregates in solution. arxiv.orguzh.ch By computing the forces on the atoms "on-the-fly" from electronic structure calculations, AIMD can model the time evolution of the system, capturing the dynamic exchange of ligands and solvent molecules, as well as conformational changes in the aggregates. rsc.orgarxiv.org For mixed organolithium aggregates, AIMD simulations can reveal the mechanisms of ligand exchange and the dynamic nature of the solvation shells. researchgate.net Although direct AIMD simulations on MeLi-LiI are not extensively documented, the methodology has been successfully applied to study related organolithium halide systems, providing critical insights into their solution-state dynamics. rsc.orgresearchgate.net
Table 1: Representative DFT-Calculated Properties for Mixed Methyl Lithium-Lithium Halide Tetramers
| Aggregate Composition | Relative Energy (kcal/mol) | Key Structural Features |
| (MeLi)₄ | 0.0 (Reference) | Symmetrical cubane-like structure |
| (MeLi)₃(LiX) | Varies with halide | Distorted cubane, one Li corner occupied by X |
| (MeLi)₂(LiX)₂ | Varies with halide | Multiple isomers possible, distorted cubane |
| MeLi(LiX)₃ | Less favored energetically | Highly distorted cubane, increased ionic character |
| (LiX)₄ | Varies with halide | Can adopt ladder or cubane-like structures |
Note: The relative energies are illustrative and depend on the level of theory, basis set, and the specific halide (X = Cl, Br, I). Data is generalized from studies on MeLi-LiX systems.
Quantum Chemistry Calculations of Intermolecular Interactions and Solvation Shells
Quantum chemistry calculations are essential for quantifying the non-covalent interactions that govern the formation and stability of MeLi-LiI aggregates and their solvation. researchgate.netfrontiersin.orgrsc.org These calculations can dissect the total interaction energy into distinct components, such as electrostatic, induction (polarization), dispersion, and exchange-repulsion forces. rsc.org In MeLi-LiI complexes, the interactions are a complex mixture of covalent and ionic character. The Li-C bond is highly polarized, while the Li-I interaction is predominantly ionic. The aggregation is driven by a combination of electrostatic attractions between the electron-deficient lithium atoms and the electron-rich methyl groups and iodide ions.
The structure and stability of the solvation shells around the MeLi-LiI aggregates are also amenable to computational investigation. mdpi.comnsf.govnsf.gov Solvent molecules, typically ethers like diethyl ether or tetrahydrofuran (THF), coordinate to the lithium centers, influencing the degree of aggregation and the reactivity of the organometallic species. wikipedia.org Computational models can determine the coordination numbers of lithium, the preferred binding sites for solvent molecules, and the energetics of solvent association and dissociation. nsf.gov The inclusion of explicit solvent molecules in quantum chemical calculations provides a more realistic model of the solution-state environment, capturing the subtle interplay between aggregation and solvation. nih.govnih.gov For instance, theoretical studies on related systems have shown that the number of solvent molecules in the first solvation shell can significantly impact the stability and structure of the aggregate. nsf.gov
Table 2: Calculated Intermolecular Interaction Components for a Model MeLi-LiI Dimer
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Description |
| Electrostatic | Highly attractive | Dominant force due to charge separation |
| Induction (Polarization) | Attractive | Mutual polarization of electron clouds |
| Dispersion | Attractive | Weak, but cumulative, van der Waals forces |
| Exchange-Repulsion | Repulsive | Pauli exclusion principle at short distances |
Note: The values are estimates for a simplified dimeric model and are intended to illustrate the relative contributions of different interaction types. Actual values would require specific high-level quantum chemistry calculations.
Reaction Mechanisms and Reactivity Profiles of Methyl Lithium Lithium Iodide Adducts
Mechanistic Investigations of Methyl Lithium-Lithium Iodide Mediated Transformations
The mechanistic pathways of reactions employing the MeLi-LiI complex are a subject of detailed investigation. The iodide salt is not merely a spectator ion; it actively participates in the reaction mechanism, often leading to enhanced reactivity or altered selectivity compared to methyllithium (B1224462) alone.
Organolithium reagents are potent nucleophiles capable of opening the strained ring of epoxides. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org In the case of unsymmetrical epoxides, the regioselectivity of the attack is a crucial aspect.
With strong, basic nucleophiles like organolithium compounds, the attack generally occurs at the less sterically hindered carbon atom. chemistrysteps.comlibretexts.orgyoutube.com The presence of lithium salts, such as lithium iodide, can influence the reaction by coordinating to the epoxide oxygen, thereby activating it towards nucleophilic attack. This Lewis acidic assistance facilitates the ring-opening process. While detailed studies specifically on MeLi-LiI are less common than for Gilman reagents (lithium dialkylcuprates, which also contain LiI), the principle of Lewis acid activation by the lithium cation, influenced by its counterion, is well-established. nih.gov The reaction results in the formation of an alcohol after an aqueous workup to protonate the intermediate lithium alkoxide. chemistrysteps.com
The general mechanism for a strong nucleophile attacking an unsymmetrical epoxide is as follows:
Nucleophilic Attack: The methyl anion from the MeLi-LiI complex attacks the less substituted carbon of the epoxide ring.
Ring Opening: This SN2 attack leads to the opening of the three-membered ring and the formation of a lithium alkoxide intermediate.
Protonation: An aqueous workup protonates the alkoxide to yield the final alcohol product. khanacademy.org
| Substrate Type | Attacking Species | Predominant Site of Attack | Mechanism | Product |
| Asymmetric Epoxide | Strong Nucleophile (e.g., MeLi) | Less substituted carbon | SN2 | trans-1,2-disubstituted alcohol |
This interactive table summarizes the regioselectivity of epoxide ring-opening reactions.
The Wittig rearrangement is a transformation of an ether into an alcohol through a carbanion intermediate. Methyllithium is an effective reagent for initiating certain types of Wittig rearrangements by acting as a strong base to deprotonate a carbon alpha to the ether oxygen. organic-chemistry.org
Research has shown that methyllithium can promote chemistrysteps.comwikipedia.org-, wikipedia.orgstackexchange.com-, and chemistrysteps.comnih.gov-Wittig rearrangements of α-alkoxysilanes. organic-chemistry.orgnih.gov The reaction can be initiated either by a silicon-lithium exchange or by direct deprotonation alpha to the silane. organic-chemistry.orgnih.gov The specific pathway and the type of rearrangement that occurs are highly dependent on the substrate structure and the precise reaction conditions. nih.gov The presence of lithium halides can affect the aggregation state and reactivity of the methyllithium, which in turn can influence the efficiency and outcome of the deprotonation step that initiates the rearrangement.
Impact of Lithium Iodide Presence on Reaction Pathways and Selectivity
The addition of lithium iodide to methyllithium has a pronounced effect on the reagent's reactivity and the stereochemical and regiochemical outcome of its reactions. This "salt effect" is attributed to the formation of mixed aggregates in solution and the ability of LiI to alter the transition state of the reaction.
The composition of the organolithium reagent, including the presence of salt additives like LiI, can be a determining factor for the selectivity of a reaction. A notable example demonstrated that the reaction of methylene (B1212753) chloride and cyclooctatetraene (B1213319) with methyllithium yielded different products depending on the lithium halide present. scribd.com
With Methyllithium-Lithium Iodide: The reaction produced exclusively syn-9-methylbicyclo[6.1.0]nonatriene.
With Methyllithium-Lithium Bromide: The major products were syn- and anti-9-chlorobicyclo[6.1.0]nonatriene, with only a small amount of the methylated product. scribd.com
This dramatic shift in product distribution underscores the profound impact of the iodide ion on the reaction pathway, likely by modifying the nature of the reactive intermediate involved in the carbene-like addition. The choice of the organometallic reagent can serve as a switch for the regioselectivity of reactions like epoxide ring-opening. rsc.org
| Reagent | Substrate | Major Product(s) | Reference |
| MeLi / LiI | Methylene chloride + Cyclooctatetraene | syn-9-methylbicyclo[6.1.0]nonatriene | scribd.com |
| MeLi / LiBr | Methylene chloride + Cyclooctatetraene | syn- and anti-9-chlorobicyclo[6.1.0]nonatriene | scribd.com |
This interactive table illustrates the "salt effect" on product formation.
The iodide anion, being a soft nucleophile, can potentially engage in competitive reactions, although methyllithium is a much stronger base and nucleophile. wikipedia.org In the context of lithium-halogen exchange, the equilibrium lies far towards the more stable organolithium species. However, the iodide produced during an exchange can become part of the reactive complex. Evidence for the intermediacy of "ate-complexes" (e.g., R₂I⁻Li⁺) has been reported, which suggests that the iodide is intimately involved in the mechanism and is not a simple bystander. harvard.edu These complexes are generally less reactive than the parent organolithium reagent. harvard.edu
Lithium-Halogen Exchange Dynamics and Stereochemical Control
Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. wikipedia.orgethz.ch This reaction is characterized by its extremely high rate, often proceeding rapidly even at very low temperatures (e.g., -78 °C to -120 °C). wikipedia.orgharvard.edu
The rate of exchange is dependent on the halogen, following the general trend: I > Br > Cl. wikipedia.org Consequently, organic iodides are the most reactive substrates for this transformation. The mechanism is believed to involve the formation of an intermediate "ate-complex," where the organolithium reagent attacks the halogen atom of the organic halide. stackexchange.comharvard.edu
A key feature of the lithium-halogen exchange is that it often proceeds with retention of configuration, particularly with vinyl halides. wikipedia.orgharvard.edu This stereospecificity is synthetically valuable as it allows for the preparation of stereodefined organolithium reagents. The presence of LiI in the reaction mixture, either added or as a component of the methyllithium solution, can influence the equilibrium and dynamics of this exchange process.
| Feature | Description |
| Reaction Rate | Extremely fast, even at low temperatures. |
| Halogen Reactivity | I > Br > Cl |
| Mechanism | Believed to proceed via an intermediate "ate-complex". harvard.edu |
| Stereochemistry | Often proceeds with retention of configuration, especially for sp²-hybridized carbons. wikipedia.orgharvard.edu |
This interactive table summarizes key aspects of the lithium-halogen exchange reaction.
Strategic Applications in Advanced Organic Synthesis Methodologies
Utilization in Directed Metalation Reactions (DMR)
Directed Metalation Reactions (DMR), particularly Directed ortho-Lithiation (DoL), represent a cornerstone of regioselective aromatic and heteroaromatic functionalization. wikipedia.orgunblog.fr This methodology leverages the coordination of an organolithium reagent to a Lewis basic functional group on an aromatic ring, facilitating deprotonation at the adjacent ortho position. baranlab.orgresearchgate.net
The MeLi-LiI complex serves as a potent base for the deprotonation of C-H bonds positioned ortho to a Directing Metalation Group (DMG). baranlab.org The fundamental principle involves the DMG, which contains a heteroatom, acting as a Lewis base to coordinate the Lewis acidic lithium cation of the MeLi-LiI complex. wikipedia.orgbaranlab.org This pre-coordination brings the methyl anion into close proximity to the ortho-proton, leading to a kinetically favored deprotonation and the formation of a stable aryllithium intermediate. baranlab.org This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position, a level of regiocontrol often difficult to achieve through classical electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.orguwindsor.ca This powerful strategy has been successfully applied to a diverse range of aromatic and heteroaromatic systems. semanticscholar.org
The success and efficiency of Directed ortho-Lithiation are critically dependent on the nature of the Directing Metalation Group (DMG). A wide array of functional groups can serve as DMGs, varying in their directing ability. Strong DMGs, such as tertiary amides (e.g., -CONR₂), carbamates (e.g., -OCONR₂), and sulfoxides, are highly effective at promoting lithiation. baranlab.orguwindsor.ca Moderate and weak DMGs include ethers (e.g., -OCH₃) and tertiary amines. wikipedia.orguwindsor.ca The directing power is generally attributed to the group's ability to coordinate the lithium cation and its electronic-withdrawing inductive effect, which increases the acidity of the adjacent proton. baranlab.org
The reactivity of the MeLi-LiI system in these reactions can be further enhanced by the addition of Lewis basic additives, most notably chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org Organolithium reagents, including MeLi-LiI, exist as aggregates in solution. baranlab.org Additives like TMEDA effectively break down these aggregates into smaller, more reactive monomeric or dimeric species. This deaggregation increases the basicity of the organolithium reagent, accelerating the rate of deprotonation and often allowing the reaction to proceed under milder conditions. baranlab.org
| Directing Metalation Group (DMG) | Relative Strength | Example Compound Class |
| -CONR₂ (Tertiary Amide) | Strong | N,N-Dialkylbenzamides |
| -OCONR₂ (Carbamate) | Strong | O-Aryl Carbamates |
| -SO₂NR₂ (Sulfonamide) | Strong | N,N-Dialkylbenzenesulfonamides |
| -CH₂NR₂ (Tertiary Aminomethyl) | Moderate | N,N-Dialkylbenzylamines |
| -OCH₃ (Methoxy) | Moderate | Anisoles |
| -F (Fluoro) | Weak | Fluorobenzene |
Carbon-Oxygen Bond Cleavage Methodologies
The lithium iodide component of the MeLi-LiI complex is a key player in methodologies involving the cleavage of carbon-oxygen bonds, offering mild and effective alternatives to harsh hydrolytic conditions. researchgate.net
Lithium iodide is a highly effective reagent for the dealkylation of esters, particularly methyl and ethyl esters, to yield the corresponding carboxylic acids. acsgcipr.org This transformation proceeds via an Sₙ2-type mechanism where the iodide ion acts as a potent nucleophile, attacking the alkyl group of the ester. researchgate.netacsgcipr.org The reaction is often performed at elevated temperatures in solvents like pyridine (B92270) or dimethylformamide. acsgcipr.org The presence of a neighboring group capable of coordinating the lithium ion can facilitate the reaction under milder conditions. acsgcipr.org This method is particularly valuable for substrates that are sensitive to the strongly acidic or basic conditions of traditional ester hydrolysis. researchgate.netthieme-connect.de
| Ester Type | Reagent System | Conditions | Product | Finding |
| Sterically Hindered Methyl Ester | LiI / Pyridine | Reflux | Carboxylic Acid | Good yields are obtained for sterically demanding substrates. acsgcipr.org |
| Methyl Ester | LiI / Triethylamine / H₂O | Room Temperature | Carboxylic Acid | Esters with an α- or β-heteroatom are hydrolyzed rapidly. researchgate.net |
| Benzyl Ester of β-Lactam | LiI | Non-polar solvent | Carboxylic Acid | Coordination of Li⁺ to a neighboring group allows for milder conditions. acsgcipr.org |
The MeLi component of the complex acts as a strong carbon nucleophile in the ring-opening of strained three-membered rings like epoxides and aziridines. nih.gov These reactions are synthetically valuable as they generate 1,2-functionalized products. researchgate.net Under the basic or nucleophilic conditions provided by methyl lithium, the ring-opening of epoxides occurs via an Sₙ2 mechanism. transformationtutoring.com The methyl group attacks the less sterically hindered carbon atom of the epoxide, leading to a highly regioselective transformation. transformationtutoring.com The initial product is a lithium alkoxide, which upon aqueous workup yields the corresponding alcohol. Similarly, aziridines can be opened by MeLi to furnish substituted amines. The inherent reactivity of these strained heterocycles makes them excellent electrophiles for organolithium reagents. researchgate.net
Glycosylation Reactions and Stereoselective Syntheses
One of the most sophisticated applications of lithium iodide is in the field of carbohydrate chemistry, particularly in achieving stereoselective glycosylations. The synthesis of 1,2-cis-glycosidic linkages, such as β-mannosides, is a formidable challenge in oligosaccharide synthesis. rsc.org
Recent research has demonstrated a highly selective one-pot synthesis of β-mannosides and β-rhamnosides from glycosyl hemiacetals. rsc.org This protocol involves a sequence of chlorination and subsequent iodination, where lithium iodide plays a crucial role in the halide exchange. The resulting α-glycosyl iodide is a highly reactive intermediate. It is proposed that lithium iodide then promotes a stereospecific Sₙ2-type reaction with a glycosyl acceptor, leading to the formation of the thermodynamically less favored β-glycoside with high selectivity. rsc.org This method is significant because it does not require complex directing groups or conformationally rigid donors, relying instead on the inherent reactivity and stereochemical outcome promoted by the lithium iodide reagent. rsc.org The instability of glycosyl iodides often necessitates their in situ generation, a process for which LiI is well-suited. nih.gov
| Glycosyl Donor | Acceptor | Reagent System | Key Intermediate | Product Stereochemistry |
| Mannosyl Hemiacetal | Primary Alcohol | Oxalyl Chloride, Ph₃PO, LiI | α-Mannosyl Iodide | High β-selectivity |
| Rhamnosyl Hemiacetal | Secondary Alcohol | Oxalyl Chloride, Ph₃PO, LiI | α-Rhamnosyl Iodide | High β-selectivity |
Formation of Organocopper Reagents (Gilman Reagents) for Nucleophilic Additions
The combination of methyl lithium and a copper(I) salt, typically copper(I) iodide, is the primary method for preparing lithium dimethylcuprate ((CH₃)₂CuLi), a prominent member of the Gilman reagent family. byjus.comwikipedia.org These diorganocopper compounds are renowned for their unique reactivity as soft nucleophiles in organic synthesis.
The synthesis is typically performed at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) or diethyl ether. wikipedia.orgchemistrytalk.org Two equivalents of methyl lithium react with one equivalent of copper(I) iodide. This reaction inherently produces lithium iodide as a co-product, which remains in the reaction mixture.
Reaction Scheme: 2 CH₃Li + CuI → (CH₃)₂CuLi + LiI
The resulting lithium dimethylcuprate is exceptionally useful for creating carbon-carbon bonds through 1,4-conjugate addition reactions, particularly with α,β-unsaturated ketones. slideshare.netucalgary.ca Unlike harder nucleophiles such as Grignard reagents or organolithium reagents which tend to attack the carbonyl carbon directly (1,2-addition), the softer nature of Gilman reagents favors attack at the β-carbon of the conjugated system. ucalgary.ca This distinct regioselectivity is a cornerstone of their synthetic utility.
The presence of lithium salts, such as the lithium iodide formed during the reaction, can influence the aggregation state and reactivity of the organometallic species in solution. orgsyn.org
Table 1: Regioselectivity of Nucleophilic Addition to an α,β-Unsaturated Ketone
| Reagent Type | Example Reagent | Primary Product | Addition Type |
| Gilman Reagent | (CH₃)₂CuLi | 1,4-Adduct | Conjugate (1,4) |
| Organolithium Reagent | CH₃Li | 1,2-Adduct | Direct (1,2) |
| Grignard Reagent | CH₃MgBr | Mixture of 1,2- and 1,4-Adducts | Mixed |
Applications in Controlled Polymerization and Functionalization Strategies
Methyl lithium is a classic and highly effective initiator for anionic polymerization, a chain-growth process that can proceed in a "living" manner. wikipedia.orgwikipedia.org "Living" polymerizations are characterized by the absence of chain transfer and termination steps, which allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and well-defined architectures like block copolymers. wikipedia.orglibretexts.org
The process begins with the nucleophilic addition of the methyl group from methyl lithium to a monomer, such as styrene (B11656) or a diene. wikipedia.orgyoutube.com This initiation step creates a propagating carbanionic chain end with a lithium counter-ion.
Initiation Step: CH₃Li + Monomer → CH₃-[Monomer]⁻Li⁺
The presence of lithium salts, including lithium iodide, can significantly influence the polymerization kinetics and the degree of control. libretexts.org These salts can affect the aggregation state of the propagating chain ends. Organolithium species often form aggregates, and the equilibrium between these dormant aggregates and the reactive, monomeric species can be modulated by the presence of salts, thereby controlling the rate and uniformity of polymer growth. libretexts.orgacs.org
A key advantage of living anionic polymerization is the ability to functionalize the polymer chain end. After the polymerization has reached the desired length, the reactive anionic terminus can be quenched with a suitable electrophile to introduce a specific functional group. For instance, reacting the living polymer chain with methyl iodide introduces a methyl group at the chain end, providing a strategy for precise polymer modification. acs.org
Table 2: Characteristics of Anionic Polymerization Initiated by Methyl Lithium
| Feature | Description |
| Initiator | Methyl lithium (CH₃Li) |
| Polymerization Type | Living Anionic Polymerization |
| Common Monomers | Styrene, butadiene, isoprene, acrylates wikipedia.orgwikipedia.org |
| Control over MW | Molecular weight is directly proportional to the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | Typically very low (e.g., < 1.1), indicating a narrow molecular weight distribution. |
| End-Group Functionalization | The living carbanionic chain end can be terminated with various electrophiles to install desired functional groups. acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for elucidating the nature of organolithium aggregates in solution. Due to the quadrupolar nature of the ⁷Li nucleus (I = 3/2) and the simpler spin system of the ⁶Li nucleus (I = 1), both isotopes are utilized to probe the local environment of the lithium atoms within the complex. ¹H and ¹³C NMR are also essential for characterizing the methyl group and its interaction with the lithium core.
In solution, particularly in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), methyllithium (B1224462) exists in equilibrium between various aggregated states, most commonly a tetramer, (CH₃Li)₄. The presence of lithium iodide introduces further complexity by forming mixed aggregates. Multinuclear NMR studies (¹H, ⁶Li, ⁷Li, and ¹³C) have been instrumental in identifying these mixed clusters. nih.govchemeurope.comwikipedia.org For the CH₃Li/LiI system, the formation of mixed tetrameric aggregates with the general formula (CH₃Li)₄₋ₙ(LiI)ₙ (where n = 1, 2, 3) has been identified. acs.org
The chemical shifts observed in ⁶Li and ⁷Li NMR are highly sensitive to the composition of the aggregate, allowing for the quantification of different species present at equilibrium. nih.gov A specialized technique, the isotopic fingerprint method, which relies on deuterium-induced isotope shifts on ⁶Li resonances, has been effectively used to determine the number of methyl groups directly bonded to a specific lithium atom within an aggregate. scielo.br For instance, in a study of the CH₃Li/LiI system, five distinct ⁶Li resonances were observed at low temperatures, four of which displayed characteristic isotopic fingerprints that helped characterize the environment of the lithium in the various aggregates. scielo.br
| Aggregate Species | ¹³C Chemical Shift (δ, ppm) | ⁶Li Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| (CH₃Li)₄ | ~10.0 | ~1.80 | nih.gov |
| (CH₃Li)₃(LiI)₁ | Data not specified | ~1.05 | scielo.br |
| (CH₃Li)₂(LiI)₂ | Data not specified | ~0.45 | scielo.br |
| (CH₃Li)₁(LiI)₃ | Data not specified | ~-0.20 | scielo.br |
Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structural and dynamic properties of materials in their native solid state. mdpi.com While solution NMR provides information about species in a solvated environment, ssNMR offers a direct probe of the atomic-level structure and ion dynamics within the solid lattice of CH₃Li-LiI complexes. acs.org Techniques such as Magic Angle Spinning (MAS) are employed to average anisotropic interactions and obtain high-resolution spectra.
For lithium-containing materials, ⁶Li and ⁷Li ssNMR are particularly informative. dntb.gov.ua Variable temperature (VT) ssNMR experiments, including spin-lattice (T₁) and spin-spin (T₂) relaxation time measurements, can provide quantitative data on lithium-ion mobility and the activation energies for dynamic processes. mdpi.comresearchgate.net For example, changes in the linewidth of the ⁷Li NMR signal as a function of temperature can indicate the onset of motional narrowing, a phenomenon associated with increased ionic mobility. researchgate.net
Two-dimensional (2D) exchange spectroscopy (EXSY) experiments in the solid state can directly probe the exchange pathways of lithium ions between different sites within the crystal lattice or between different aggregate structures. This provides a detailed picture of the microscopic ion transport mechanisms. mdpi.com While specific ssNMR studies on isolated CH₃Li-LiI are not extensively documented, the methodologies are well-established for other organolithium and lithium halide systems, providing a clear framework for future characterization efforts. mdpi.comacs.org
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization
X-ray based techniques are indispensable for the definitive structural and electronic characterization of the CH₃Li-LiI complex in the solid state.
Single-crystal X-ray diffraction (XRD) provides the most precise information on the three-dimensional arrangement of atoms in a crystalline solid. Studies on methyllithium have revealed two primary aggregate structures: a tetrameric, distorted cubane-like cluster, (CH₃Li)₄, and a hexameric prismatic structure. chemeurope.comwikipedia.org In the common tetrameric form, lithium and carbon atoms occupy alternating corners of the cubane. chemeurope.com The introduction of LiI into the crystal lattice is expected to result in the substitution of CH₃Li units with LiI, forming mixed-crystal structures. XRD analysis of these mixed aggregates would allow for the precise measurement of Li-C, Li-I, and Li-Li bond lengths and angles, providing definitive evidence of the complex's solid-state architecture. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Structure Type | Distorted Cubane | chemeurope.com |
| Li---Li Distance | 2.68 Å | chemeurope.comwikipedia.org |
| C-Li Distance | 2.31 Å | chemeurope.comwikipedia.org |
| Coordination of Carbon | Bonded to 3 H and 3 Li atoms | chemeurope.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. mdpi.com For the CH₃Li-LiI complex, XPS can provide core-level spectra for Li 1s, C 1s, and I 3d. The binding energies of these core electrons are sensitive to the local chemical environment. For instance, the Li 1s spectrum can distinguish between lithium bonded to the methyl carbanion and lithium associated with the iodide anion. acs.org Similarly, the C 1s spectrum provides information on the carbanionic nature of the methyl group. XPS is also highly effective at detecting surface impurities or oxidation products, such as lithium carbonate or lithium oxide, which is crucial given the high reactivity of methyllithium. mdpi.com
Complementary Spectroscopic Techniques (e.g., Infrared (IR), Fourier-Transform Infrared (FT-IR), Ultraviolet Photoelectron Spectroscopy (UPS))
While NMR and X-ray methods provide core structural data, other spectroscopic techniques offer complementary information.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy probe the vibrational modes of a molecule. For the CH₃Li-LiI complex, IR spectra are dominated by the vibrations of the methyl group (C-H stretching and bending modes) and the lithium-carbon framework. nih.gov The frequency of the C-Li stretching vibration, which has been estimated to be around 57 kcal/mol, is a direct probe of the bond strength. wikipedia.org The presence of LiI in the aggregate can perturb these vibrational frequencies, offering clues about the structure of the mixed complex. Far-IR spectroscopy is particularly useful for observing the low-frequency lattice vibrations involving the heavier iodine atom and the Li-I bond. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique that measures the kinetic energies of photoelectrons emitted upon ultraviolet irradiation to map the energies of the valence molecular orbitals. While less common for organolithium compounds, UPS can, in principle, provide valuable information about the electronic structure of the CH₃Li-LiI complex. The highest occupied molecular orbital (HOMO) is expected to have significant C-Li bonding character, and its energy level is directly related to the nucleophilicity and reactivity of the reagent. Photoelectron spectroscopic measurements of methane (B114726) provide a reference for the electronic structure of the methyl group. wikipedia.org
Mass Spectrometry Techniques for Aggregate and Reaction Product Analysis
Mass spectrometry (MS) offers a direct way to analyze the mass-to-charge ratio of ions in the gas phase, making it a valuable tool for studying the aggregation state of organolithium compounds and identifying reaction products. Techniques such as electrospray ionization (ESI-MS) can be used to gently transfer aggregates from solution into the gas phase for analysis. This allows for the direct observation of various (CH₃Li)ₙ(LiI)ₘ clusters and can help confirm the stoichiometries of the aggregates inferred from NMR studies.
Furthermore, MS is a powerful tool for analyzing the products of reactions involving the CH₃Li-LiI complex. For example, in organic synthesis, the complex might be used for methylation or metal-halogen exchange reactions. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify the resulting organic products, confirming the outcome of the reaction and detecting any byproducts. Isotopic labeling, for instance using ¹³CH₃Li or CD₃I, can be employed in conjunction with MS to track the pathways of atoms through a reaction mechanism. nih.gov
Electrochemical Characterization in the Context of Lithium-Ion and Lithium-Oxygen Battery Research (Focus on Chemical Interactions)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the various electrochemical processes occurring within a battery (e.g., charge transfer, solid-electrolyte interphase (SEI) formation, diffusion) by measuring the impedance over a range of frequencies. mdpi.com The introduction of the CH₃Li-LiI complex into an electrolyte would likely alter the impedance spectrum, providing insights into its effect on the SEI layer on the anode and the cathode-electrolyte interface. The complex's components could participate in the formation of a modified SEI, potentially altering its ionic conductivity and stability.
Cyclic Voltammetry (CV) can be used to study the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of the complex. This would reveal whether the CH₃Li or LiI components are electrochemically active within the operating voltage of a lithium battery. The strong reducing nature of the methyl anion suggests it would be readily oxidized, and its interaction with electrode surfaces and other electrolyte components (e.g., solvents like carbonates) would be a critical area of investigation. These fundamental electrochemical studies are crucial for evaluating the viability and impact of such additives in advanced battery systems. researchgate.net
Q & A
Q. How can contradictions in literature-reported reaction yields for methyl lithium-lithium iodide applications be systematically addressed?
- Methodological Answer : Replicate studies using standardized protocols and raw data from original publications. Perform meta-analysis to identify variables (e.g., substrate purity, quenching methods) causing yield disparities. Publish negative results and procedural nuances in open-access repositories .
Guidance for Data Presentation and Analysis
- Tabulate critical parameters (e.g., solvent, temperature, yield) to enable cross-study comparisons.
- Use IUPAC nomenclature consistently to avoid ambiguity in structural descriptions .
- Archive raw spectral data in supplementary materials with metadata (instrument settings, calibration standards) .
For interdisciplinary research, leverage tools like LitLLM () to identify gaps in lithium chemistry literature and refine hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
